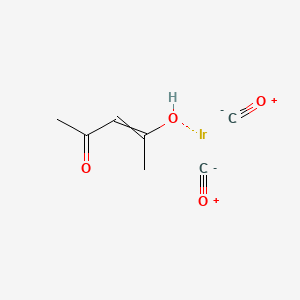
Carbon monoxide;4-hydroxypent-3-en-2-one;iridium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “Carbon monoxide;4-hydroxypent-3-en-2-one;iridium” is a coordination complex that involves carbon monoxide, 4-hydroxypent-3-en-2-one, and iridium
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “Carbon monoxide;4-hydroxypent-3-en-2-one;iridium” typically involves the coordination of iridium with carbon monoxide and 4-hydroxypent-3-en-2-one. The reaction conditions often include:
Solvent: Organic solvents such as dichloromethane or toluene.
Temperature: Reactions are generally carried out at room temperature or slightly elevated temperatures.
Catalysts: In some cases, additional catalysts may be used to facilitate the coordination process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
“Carbon monoxide;4-hydroxypent-3-en-2-one;iridium” can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of iridium.
Reduction: Reduction reactions can also occur, often involving the reduction of iridium to a lower oxidation state.
Substitution: Ligand substitution reactions are common, where the 4-hydroxypent-3-en-2-one or carbon monoxide ligands can be replaced by other ligands.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, oxygen, or other peroxides.
Reducing Agents: Hydrogen gas, sodium borohydride, or other hydrides.
Substitution Reagents: Various ligands such as phosphines, amines, or other organic molecules.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to iridium oxides, while substitution reactions can yield a variety of iridium complexes with different ligands.
Applications De Recherche Scientifique
“Carbon monoxide;4-hydroxypent-3-en-2-one;iridium” has several scientific research applications:
Catalysis: The compound can act as a catalyst in various chemical reactions, including hydrogenation, hydroformylation, and carbonylation reactions.
Materials Science: It is used in the development of advanced materials with unique properties, such as conductive polymers and nanomaterials.
Biomedical Research: The compound’s potential as a therapeutic agent is being explored, particularly in the context of cancer treatment and imaging.
Environmental Chemistry: It is studied for its role in environmental remediation processes, such as the catalytic conversion of pollutants.
Mécanisme D'action
The mechanism by which “Carbon monoxide;4-hydroxypent-3-en-2-one;iridium” exerts its effects involves the coordination of iridium with the ligands, which can influence the reactivity and stability of the compound. The molecular targets and pathways involved depend on the specific application. For example, in catalysis, the iridium center can facilitate the activation of small molecules, while in biomedical applications, the compound may interact with cellular components to exert therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Carbon monoxide;4-hydroxypent-3-en-2-one;rhodium
- Carbon monoxide;4-hydroxypent-3-en-2-one;palladium
- Carbon monoxide;4-hydroxypent-3-en-2-one;platinum
Uniqueness
“Carbon monoxide;4-hydroxypent-3-en-2-one;iridium” is unique due to the specific properties imparted by the iridium center. Iridium complexes are known for their high stability and reactivity, which can be advantageous in various applications compared to similar compounds with rhodium, palladium, or platinum.
Propriétés
Formule moléculaire |
C7H8IrO4 |
|---|---|
Poids moléculaire |
348.35 g/mol |
Nom IUPAC |
carbon monoxide;4-hydroxypent-3-en-2-one;iridium |
InChI |
InChI=1S/C5H8O2.2CO.Ir/c1-4(6)3-5(2)7;2*1-2;/h3,6H,1-2H3;;; |
Clé InChI |
NMFBREHTKYXYKM-UHFFFAOYSA-N |
SMILES canonique |
CC(=CC(=O)C)O.[C-]#[O+].[C-]#[O+].[Ir] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















